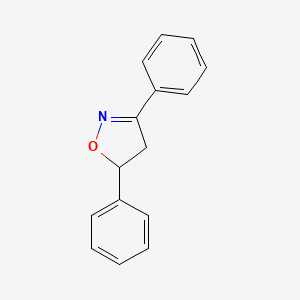

4,5-Dihydro-3,5-diphenylisoxazole

Description

Overview of Isoxazoline (B3343090) and Dihydroisoxazole (B8533529) Chemistry in Academic Contexts

Among the vast array of heterocyclic compounds, isoxazolines (also known as dihydroisoxazoles) represent a significant class of five-membered rings containing adjacent nitrogen and oxygen atoms. nih.gov These scaffolds are not only recognized for their presence in a wide range of biologically active molecules but also as versatile synthetic intermediates in organic synthesis. mdpi.comnih.gov The weak N-O bond within the isoxazoline ring makes it susceptible to cleavage, allowing for its conversion into other valuable functional groups such as γ-amino alcohols and β-hydroxy ketones. nih.govmdpi.com

The most common and powerful method for synthesizing the isoxazoline ring is the [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition reaction. wikipedia.org This reaction, extensively studied since the mid-20th century, typically involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile). wikipedia.orgmdpi.com The nitrile oxides are often generated in situ from precursors like aldoximes or α-nitroketones to overcome their instability. nih.govmdpi.com This synthetic strategy is highly valued for its ability to control regioselectivity and stereoselectivity, providing a reliable pathway to complex molecular architectures. wikipedia.org The resulting isoxazoline products serve as crucial building blocks in the total synthesis of natural products and in the development of new chemical entities with potential therapeutic applications. nih.govnih.gov

Research Landscape of 4,5-Dihydro-3,5-diphenylisoxazole: A Retrospective and Prospective Analysis

This compound, also known as 3,5-diphenyl-2-isoxazoline, is a specific derivative within the isoxazoline family that has been a subject of academic and synthetic interest. Its structure features phenyl groups at both the C3 and C5 positions of the dihydroisoxazole ring.

Synthesis: The primary route to this compound is the 1,3-dipolar cycloaddition between benzonitrile (B105546) oxide and styrene (B11656). The benzonitrile oxide is typically generated in situ from benzaldoxime (B1666162) using an oxidizing agent or from benzohydroximinoyl chloride via dehydrohalogenation with a base. rsc.org Another established method involves the reaction of chalcone (B49325) (1,3-diphenyl-2-propen-1-one) with hydroxylamine (B1172632), which proceeds via a Michael addition followed by intramolecular cyclization. researchgate.net Research has focused on optimizing these syntheses, for instance, by using solid basic catalysts like modified calcium oxide (CaO) to improve reaction efficiency and yield. researchgate.net

Structural and Spectroscopic Data: The characterization of this compound relies on standard spectroscopic techniques. The identity of the regioisomer is confirmed through methods like ¹H NMR spectroscopy, which can distinguish between the 3,5-disubstituted product and other potential isomers like the 3,4-disubstituted one. acs.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NO nih.govchemspider.com |

| Molecular Weight | 223.27 g/mol nih.gov |

| CAS Number | 4894-23-9 nih.gov |

| Appearance | White solid rsc.org |

| Melting Point | 72-74 °C rsc.org |

Table 2: Representative ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 7.70 | dd | 4.0, 8.0 | 2H (aromatic) |

| 7.30-7.42 | m | 8H (aromatic) | |

| 5.75 | dd | 11.0, 8.3 | 1H (C5-H) |

| 3.79 | dd | 16.6, 11.0 | 1H (C4-H) |

| 3.35 | dd | 16.6, 8.3 | 1H (C4-H) |

Data reported in CDCl₃ at 400 MHz. Note that the two protons at the C4 position are diastereotopic and appear as distinct signals. rsc.org

Research Focus: The research on this compound often utilizes it as a model compound for developing and understanding synthetic methodologies for the isoxazoline class. researchgate.netacs.org Studies explore various catalytic systems, reaction conditions (such as solvent-free or microwave-assisted methods), and substrate scopes to establish efficient and regioselective access to these heterocyclic scaffolds. nih.govmdpi.com While the broader isoxazoline class is heavily investigated for biological activities, research focusing specifically on the pharmacological profile of this compound itself is less prominent in the reviewed literature. Prospectively, further investigation could explore its potential as a synthetic intermediate, leveraging the reactivity of the N-O bond for ring-opening reactions to access novel acyclic structures, or as a scaffold for further functionalization to explore potential biological applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-diphenyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTURVIUZIGWEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4894-23-9 | |

| Record name | Isoxazole, 4,5-dihydro-3,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91647 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Reactivity and Transformation Pathways of 4,5 Dihydro 3,5 Diphenylisoxazole

Oxidative Dehydrogenation to Isoxazole (B147169) Systems

The conversion of 4,5-dihydroisoxazoles to their corresponding isoxazole counterparts represents a fundamental oxidative dehydrogenation process. This transformation introduces a double bond into the heterocyclic ring, resulting in a fully aromatic isoxazole system. While specific studies detailing the oxidative dehydrogenation of 4,5-dihydro-3,5-diphenylisoxazole are not extensively documented in the provided search results, the conversion of dihydroisoxazoles to isoxazoles is a recognized synthetic strategy. This process typically involves the use of oxidizing agents to remove two hydrogen atoms from the C4 and C5 positions of the dihydroisoxazole (B8533529) ring. The resulting 3,5-diphenylisoxazole (B109209) is a stable, aromatic compound. nih.gov

Photochemical Rearrangements of Dihydroisoxazoles

The photochemical behavior of isoxazoles and their dihydro derivatives is a well-established area of study, characterized by intricate rearrangements initiated by the absorption of ultraviolet light. ias.ac.inacs.org These reactions often proceed through high-energy intermediates, leading to a variety of structural isomers.

Formation and Mechanistic Insights of Azirines and Ketenimines

The photolysis of isoxazoles is known to proceed via the homolytic cleavage of the weak N-O bond, a process that requires UV irradiation (200–330 nm). acs.orgnih.gov This initial step leads to the formation of a key intermediate, an acyl azirine. acs.orgnih.gov While the provided abstracts primarily discuss the photochemistry of isoxazoles, the principles can be extended to dihydroisoxazoles.

Upon irradiation, it is plausible that this compound would undergo a similar N-O bond cleavage. The resulting diradical intermediate could then rearrange to form various products. Spectroscopic studies on related isoxazoles, such as 3,5-dimethylisoxazole, have provided insights into the formation of nitrile ylide intermediates and, subsequently, ketenimines. acs.orgresearchgate.net These ketenimines, which were previously only observed spectroscopically, have been successfully isolated in continuous photochemical processes involving trisubstituted isoxazoles. acs.orgnih.gov The formation of these species is often rationalized through the intermediacy of an azirine, which can then ring-open to a nitrilium species that, after proton transfer, yields the ketenimine. nih.gov

Influence of Substituents on Photoreactivity Pathways

The nature and position of substituents on the isoxazole or dihydroisoxazole ring play a crucial role in directing the course of photochemical reactions. For instance, studies on 3,5-disubstituted isoxazoles have shown that while some undergo photo-transposition isomerization, others are susceptible to solvent attack, leading to open-chain compounds. researchgate.net Notably, 3,5-diphenylisoxazole was found to be resistant to such solvent participation. researchgate.net

The electron-donating or electron-withdrawing nature of substituents can influence the stability of intermediates and the activation barriers for different reaction pathways. In the context of this compound, the phenyl groups at the 3 and 5 positions are expected to significantly influence its photoreactivity. Research on other phenyl-substituted isoxazoles has demonstrated that the position of the phenyl group affects the reaction outcomes. researchgate.net Furthermore, the presence of different substituents can lead to the formation of various heterocyclic systems, such as oxazoles or imidazoles, through pathways also initiated by N-O bond scission. ias.ac.in

Ring-Opening and Rearrangement Reactions of the Dihydroisoxazole Core

The dihydroisoxazole ring is susceptible to various ring-opening and rearrangement reactions, driven by thermal, acidic, or basic conditions, as well as by mass spectrometric fragmentation. These transformations often lead to the formation of other heterocyclic systems or open-chain compounds.

Transformation to Pyrazole (B372694) Derivatives

A significant transformation of isoxazoles involves their conversion into pyrazole derivatives. nih.gov This transposition can be achieved through the intermediacy of photochemically generated ketenimines. acs.orgnih.gov These highly electrophilic ketenimines can react with hydrazines to produce highly functionalized pyrazoles. nih.gov This methodology highlights a novel pathway for converting isoxazoles into other pharmaceutically relevant heterocycles. nih.gov While the direct conversion of this compound to a pyrazole derivative was not explicitly detailed in the provided results, the synthesis of pyrazoline derivatives from chalcones (which are precursors to dihydroisoxazoles) and phenylhydrazine (B124118) is a well-established method. researchgate.netscispace.com

Skeletal Rearrangements in Mass Spectrometry Studies

Mass spectrometry provides valuable insights into the fragmentation patterns and skeletal rearrangements of molecules. While specific mass spectrometry studies focused solely on this compound were not found, the general fragmentation behavior of isoxazole derivatives has been investigated. researchgate.net These studies can help to infer the potential rearrangement pathways of the dihydroisoxazole core under electron impact. The fragmentation would likely initiate with the cleavage of the weakest bonds, such as the N-O bond, followed by a series of rearrangements and fragmentations of the phenyl-substituted framework.

Derivatization and Functionalization of this compound

The derivatization and functionalization of the this compound core are crucial for synthesizing new chemical entities with potentially enhanced biological activities. These transformations can target various positions on the dihydroisoxazole ring, leading to a diverse array of functionalized molecules.

Direct C-H activation and functionalization of the 4,5-dihydroisoxazole ring present a modern and atom-economical approach to creating derivatives. While direct C-H activation on the dihydroisoxazole ring of this compound is not extensively documented, studies on related isoxazole systems provide valuable insights. For instance, the direct fluorination at the C-4 position of 3,5-disubstituted isoxazoles has been achieved using N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent. This suggests the potential for similar late-stage functionalization on the dihydroisoxazole analogue.

Research on related heterocyclic systems, such as isoxazolyloxazolines, has demonstrated that metalation at the C-5 position of the isoxazole ring can be achieved, allowing for subsequent electrophilic quenching. This indicates that the protons on the dihydroisoxazole ring, particularly those adjacent to the oxygen and nitrogen atoms, could be susceptible to deprotonation by strong bases, creating a nucleophilic center for the introduction of various functional groups.

The 4,5-dihydroisoxazole ring can undergo nucleophilic attack, often leading to ring-opening or substitution reactions. The synthesis of 3,5-diaryl-4,5-dihydroisoxazoles itself involves the nucleophilic addition of hydroxylamine (B1172632) to a chalcone (B49325) precursor, highlighting the susceptibility of the system to nucleophiles.

One of the key reactions of the isoxazoline (B3343090) ring is its reductive cleavage. Various reducing agents can effect the ring opening of Δ2-isoxazolines to furnish β-hydroxy ketones or β-hydroxy acid derivatives. This transformation proceeds via nucleophilic attack of a hydride or its equivalent.

Furthermore, the conversion of isoxazoles into β-aminoenones has been reported, which involves a ring-opening and rearrangement cascade initiated by a nucleophilic species. While this has been primarily studied on the aromatic isoxazole ring, similar reactivity could be anticipated for the dihydroisoxazole under specific conditions.

The following table summarizes selected examples of nucleophilic reactions on isoxazoline systems, which can be considered analogous to the potential reactivity of this compound.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Reductive Ring Opening | Various reducing agents | β-hydroxy ketones/acids | acs.org |

| Transformation to β-aminoenones | Nucleophilic species | β-aminoenones |

Electrochemical Reactivity of Dihydroisoxazoles

The electrochemical properties of dihydroisoxazoles are of interest for understanding their redox behavior and for developing electrochemical synthetic methods. Studies on the electrochemical behavior of 3,5-disubstituted isoxazoles have shown that these compounds are electrochemically active. researchgate.net Cyclic voltammetry and chronoamperometry studies on some new 3,5-disubstituted isoxazoles in N,N-dimethylformamide indicated a totally irreversible electrode reaction involving a one-electron transfer in the rate-determining step. researchgate.net

The electrochemical synthesis of isoxazolines has also been developed as a green and practical method. nih.gov This approach often involves a radical-mediated mechanism rather than a concerted [3+2] cycloaddition. nih.gov The photolysis of the related aromatic 3,5-diphenylisoxazole has been shown to proceed through vinylnitrene radical intermediates, which could be relevant to understanding potential electrochemical pathways. acs.org

The following table provides a general overview of the electrochemical reactivity of isoxazoline systems.

| Technique | Observation | Implication | Reference |

| Cyclic Voltammetry | Irreversible electrode reaction in some 3,5-disubstituted isoxazoles. researchgate.net | Suggests that the electron transfer is followed by a rapid chemical reaction, likely ring cleavage. | researchgate.net |

| Electrochemical Synthesis | Can proceed via a stepwise, radical-mediated mechanism. nih.gov | Provides an alternative, environmentally friendly route to isoxazolines. | nih.gov |

| Photolysis Studies | Formation of radical intermediates from 3,5-diphenylisoxazole. acs.org | Suggests the possibility of similar radical intermediates in electrochemical reactions. | acs.org |

Spectroscopic and Crystallographic Characterization of 4,5 Dihydro 3,5 Diphenylisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4,5-Dihydro-3,5-diphenylisoxazole, both ¹H and ¹³C NMR, along with two-dimensional techniques, are instrumental in assigning the chemical environments of the hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) provides key information about the protons in the molecule. The spectrum typically exhibits signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the dihydroisoxazole (B8533529) ring.

A representative ¹H NMR data set shows a multiplet in the range of δ 7.30-7.42 ppm, which integrates to eight protons, corresponding to the overlapping signals of the aromatic protons on both the 3-phenyl and 5-phenyl rings. rsc.org A doublet of doublets is observed at approximately δ 7.70 ppm (J = 4.0, 8.0 Hz) for the two ortho-protons of the phenyl group at the 3-position, which are deshielded due to the electronic effect of the C=N bond. rsc.org

The dihydroisoxazole ring protons present a characteristic ABX spin system. The proton at the C5 position (H5), being a benzylic and chiral center, appears as a doublet of doublets at around δ 5.75 ppm with coupling constants of J = 11.0 and 8.3 Hz. rsc.org The two diastereotopic protons at the C4 position (H4a and H4b) are non-equivalent and show distinct signals. One proton (H4a) resonates as a doublet of doublets at approximately δ 3.79 ppm (J = 16.6, 11.0 Hz), and the other (H4b) appears as a doublet of doublets at about δ 3.35 ppm (J = 16.6, 8.3 Hz). rsc.org The large geminal coupling constant (16.6 Hz) is typical for protons on an sp³-hybridized carbon adjacent to a heteroatom. The different vicinal coupling constants (11.0 Hz and 8.3 Hz) reflect the dihedral angles between H5 and the two H4 protons.

¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.70 | dd | 8.0, 4.0 | 2H, Aromatic (ortho-protons of 3-phenyl) |

| 7.30-7.42 | m | - | 8H, Aromatic |

| 5.75 | dd | 11.0, 8.3 | 1H, H5 |

| 3.79 | dd | 16.6, 11.0 | 1H, H4a |

| 3.35 | dd | 16.6, 8.3 | 1H, H4b |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the spectrum of this compound, the carbon atoms of the two phenyl rings and the dihydroisoxazole ring can be distinguished.

The carbon atom of the C=N double bond (C3) is observed at approximately δ 156.1 ppm. rsc.org The aromatic carbons resonate in the typical region of δ 125-141 ppm. The quaternary carbon of the 5-phenyl ring appears around δ 140.9 ppm, while the quaternary carbon of the 3-phenyl ring is found near δ 130.2 ppm. rsc.org The other aromatic carbons show signals at δ 129.4, 128.8, 128.2, 126.7, and 125.9 ppm. rsc.org

The aliphatic carbons of the dihydroisoxazole ring are also clearly identifiable. The chiral carbon at the C5 position, bonded to the oxygen and the phenyl group, resonates at approximately δ 82.6 ppm. rsc.org The methylene (B1212753) carbon at the C4 position appears at around δ 43.2 ppm. rsc.org

¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 156.1 | C3 (C=N) |

| 140.9 | Quaternary C (5-phenyl) |

| 130.2 | Quaternary C (3-phenyl) |

| 129.4 | Aromatic CH |

| 128.8 | Aromatic CH |

| 128.2 | Aromatic CH |

| 126.7 | Aromatic CH |

| 125.9 | Aromatic CH |

| 82.6 | C5 |

| 43.2 | C4 |

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the assignments made from one-dimensional spectra and for establishing the connectivity between atoms.

An HSQC spectrum would show correlations between the protons and the carbons to which they are directly attached. For instance, the proton signal at δ 5.75 ppm (H5) would correlate with the carbon signal at δ 82.6 ppm (C5). Similarly, the proton signals at δ 3.79 and 3.35 ppm (H4a and H4b) would both correlate with the carbon signal at δ 43.2 ppm (C4).

An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the correlation of the H5 proton (δ 5.75 ppm) with the quaternary carbon of the 5-phenyl ring (δ 140.9 ppm) and the C4 carbon (δ 43.2 ppm). The H4 protons would show correlations to C3 (δ 156.1 ppm) and C5 (δ 82.6 ppm), confirming the structure of the dihydroisoxazole ring.

Infrared (IR) Spectroscopic Investigations of Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound shows several characteristic absorption bands. A prominent band is observed around 1593-1610 cm⁻¹, which can be attributed to the C=N stretching vibration of the isoxazoline (B3343090) ring. rsc.orgijpcbs.com The stretching vibrations of the C=C bonds in the aromatic rings typically appear in the region of 1450-1600 cm⁻¹. ijpcbs.com The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the dihydroisoxazole ring are seen just below 3000 cm⁻¹. ijpcbs.com The N-O stretching vibration is expected to appear in the range of 1352-1404 cm⁻¹. rsc.orgrjpbcs.com

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2920 | C-H Stretch | Aliphatic |

| ~1593-1610 | C=N Stretch | Isoxazoline Ring |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

| ~1352-1404 | N-O Stretch | Isoxazoline Ring |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, with a molecular formula of C₁₅H₁₃NO, the calculated monoisotopic mass is 223.0997 g/mol . nih.govchemspider.com

In Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 224.10. rsc.org High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. The calculated m/z for [C₁₅H₁₃NO+H]⁺ is 224.1070, which is in close agreement with experimental values. rsc.org

The fragmentation pattern in mass spectrometry can provide further structural information. Common fragmentation pathways for isoxazolines involve the cleavage of the N-O bond and subsequent rearrangements.

X-ray Crystallographic Analysis of this compound

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While a specific crystallographic study for this compound was not found in the search results, analysis of closely related structures, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole, reveals key structural features. researchgate.net

In such structures, the five-membered dihydroisoxazole ring typically adopts an envelope conformation. researchgate.net The chiral carbon atom (C5) often acts as the flap of the envelope. The two phenyl rings are not coplanar with the dihydroisoxazole ring and adopt specific dihedral angles with respect to the heterocyclic ring plane. researchgate.net The crystal packing is often stabilized by weak intermolecular interactions such as C-H···O and C-H···π hydrogen bonds. researchgate.netmdpi.com A detailed X-ray crystallographic study of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry established by spectroscopic methods.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise measurement of bond lengths, bond angles, and torsion angles through single-crystal X-ray diffraction is the definitive method for establishing the molecular geometry of a crystalline compound. This technique provides unequivocal data on the spatial arrangement of atoms within the crystal lattice.

Despite extensive searches of chemical and crystallographic databases, a complete, publicly available single-crystal X-ray diffraction study for this compound could not be located. Therefore, experimental data for its specific bond lengths, bond angles, and torsion angles are not available at this time. For illustrative purposes, the following table outlines the type of data that would be obtained from such an analysis.

Table 1: Selected Bond Lengths, Bond Angles, and Torsion Angles for this compound (Note: Experimental data is currently unavailable in the public domain. This table is a template of the parameters that would be determined from a crystallographic study.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

|---|---|---|---|---|---|

| Bond Length | O1 | C5 | Data not available | ||

| Bond Length | N2 | C3 | Data not available | ||

| Bond Length | C4 | C5 | Data not available | ||

| Bond Angle | C5 | O1 | N2 | Data not available | |

| Bond Angle | O1 | N2 | C3 | Data not available | |

| Torsion Angle | N2 | C3 | C4 | C5 | Data not available |

Conformational Analysis of the Dihydroisoxazole Ring and Phenyl Substituents

Without experimental crystallographic data for this compound, a definitive conformational analysis is not possible. However, based on related structures, it is anticipated that the dihydroisoxazole ring would likely exhibit a non-planar conformation. The two phenyl substituents at positions 3 and 5 will also have specific spatial orientations relative to the heterocyclic ring. These orientations are determined by the torsion angles between the plane of the phenyl rings and the dihydroisoxazole ring, which are influenced by steric hindrance and electronic effects. Computational modeling, such as Density Functional Theory (DFT) calculations, could provide theoretical insights into the preferred conformation, but such a specific study for this molecule was not found in the searched literature.

Elucidation of Intermolecular Interactions (C-H···O, C-H···N, C-H···π Interactions, Hydrogen Bonding)

Intermolecular interactions are the forces that hold molecules together in the solid state, influencing properties such as melting point and solubility. For this compound, several types of weak intermolecular interactions are expected to play a role in its crystal packing. These include:

C-H···O and C-H···N Interactions: The oxygen and nitrogen atoms of the dihydroisoxazole ring are potential hydrogen bond acceptors. Hydrogen atoms attached to the carbon atoms of the phenyl rings and the dihydroisoxazole ring can act as weak hydrogen bond donors, forming C-H···O and C-H···N interactions.

C-H···π Interactions: The electron-rich π systems of the two phenyl rings can act as acceptors for hydrogen bonds from C-H groups of neighboring molecules.

π-π Stacking Interactions: The phenyl rings of adjacent molecules may stack in a parallel or offset fashion, contributing to the stability of the crystal structure.

A detailed analysis of these interactions, including their specific geometries (distances and angles), requires crystallographic data, which is currently unavailable for this compound.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contacts

A Hirshfeld surface analysis for this compound has not been reported in the scientific literature, as it is contingent on the availability of crystallographic data. Such an analysis would provide a "fingerprint plot" that quantitatively summarizes the percentage contribution of each type of intermolecular contact.

Table 2: Quantitative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This analysis has not been performed for this compound due to the lack of crystallographic data. The table is a template.)

| Interaction Type | Contribution (%) |

|---|---|

| H···H | Data not available |

| C···H/H···C | Data not available |

| O···H/H···O | Data not available |

| N···H/H···N | Data not available |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify the purity and composition of the synthesized compound.

The molecular formula for this compound is C₁₅H₁₃NO. chemnet.comnih.gov Based on this, the theoretical elemental composition can be calculated. While elemental analysis is a standard characterization method for newly synthesized compounds, specific experimental values for this compound were not found in the searched literature. A search for similar dihydroisoxazole derivatives shows that such data is typically reported in synthetic chemistry publications. researchgate.net

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 80.69 | Data not available |

| Hydrogen (H) | 5.87 | Data not available |

Computational and Theoretical Studies of 4,5 Dihydro 3,5 Diphenylisoxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems. DFT calculations have been instrumental in elucidating the properties of various isoxazoline (B3343090) derivatives. While specific DFT studies solely on 4,5-Dihydro-3,5-diphenylisoxazole are not extensively documented in publicly available literature, the methodologies and findings from closely related substituted dihydroisoxazoles serve as a valuable reference.

For instance, studies on compounds like [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate have utilized DFT at the B3LYP/6-311G(d,p) level of theory to explore their molecular and electronic properties. chemnet.comajchem-a.com This level of theory is widely recognized for its ability to provide a good balance between accuracy and computational cost.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For isoxazoline derivatives, DFT calculations are employed to determine bond lengths, bond angles, and dihedral angles that define the most stable conformation of the molecule. This process is crucial as the geometry of a molecule dictates many of its physical and chemical properties. Theoretical calculations on related heterocyclic systems have demonstrated that methods like the semi-empirical PM3 and DFT can yield optimized structures that are in good agreement with experimental data, such as that from X-ray crystallography. chemnet.comajchem-a.comnih.gov

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For isoxazole (B147169) derivatives, DFT calculations are used to compute these energy values, providing insights into their electronic behavior. youtube.com For example, in a study on a pyrazoline derivative, another five-membered heterocyclic compound, DFT calculations were used to determine the HOMO and LUMO energies, which were found to be -6.04 eV and -1.87 eV, respectively, resulting in an energy gap of 4.17 eV. rsc.org Similar calculations on isoxazole derivatives help in understanding their charge transfer properties and reactivity.

| Property | Value (eV) |

| HOMO Energy | -6.04 |

| LUMO Energy | -1.87 |

| Energy Gap (ΔE) | 4.17 |

| Table 1: Representative Frontier Molecular Orbital Energies for a related heterocyclic system. |

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful experimental technique for identifying functional groups in a molecule. DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in its IR spectrum. By comparing the calculated vibrational frequencies with the experimental spectrum, a detailed assignment of the vibrational modes can be achieved.

For 3,5-diphenyl-4,5-dihydroisoxazole, experimental IR data shows characteristic peaks that can be correlated with theoretical calculations. ajchem-a.com For instance, the stretching vibration of the C=N bond in the isoxazoline ring is a key feature. In related compounds, this vibration is typically observed in the range of 1614-1625 cm⁻¹. nih.gov Theoretical calculations on similar structures have shown excellent agreement between the computed and experimental vibrational frequencies, aiding in the precise assignment of spectral bands. chemnet.comajchem-a.com

| Vibrational Mode | Experimental Frequency (cm⁻¹) |

| C=N Stretch (isoxazoline ring) | 1614-1625 |

| C-N Stretch (isoxazoline ring) | 1210-1219 |

| C=C Stretch (aromatic ring) | 1590-1597 |

| Table 2: Characteristic Experimental IR Frequencies for Isoxazoline Derivatives. |

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide insights into the static properties of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational flexibility over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes its shape.

For a molecule like this compound, with its two phenyl rings, MD simulations could be used to study the rotational barriers of these rings and the puckering of the dihydroisoxazole (B8533529) ring. This information is crucial for understanding how the molecule might interact with a biological receptor or how it behaves in different solvent environments. While specific MD simulation studies on this compound are not readily found, this computational technique remains a powerful tool for investigating the dynamic nature of such molecules.

Reaction Mechanism Prediction and Transition State Analysis

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry, particularly DFT, can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.

The synthesis of 4,5-dihydroisoxazoles often involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. Theoretical studies on similar cycloaddition reactions have used DFT to elucidate the regioselectivity and stereoselectivity of the reaction by comparing the activation energies of different possible pathways. chemnet.com Such calculations can provide a detailed picture of the bond-forming and bond-breaking processes that occur during the reaction, offering insights that are often inaccessible through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, studies on related isoxazole and isoxazoline derivatives provide a framework for understanding the structural features that may govern its activity.

QSAR studies on isoxazole derivatives have been successfully employed to identify the structural requirements for their agonistic activity on targets like the farnesoid X receptor (FXR). mdpi.com These models typically use a series of related compounds to derive a statistically significant correlation. For instance, a 3D-QSAR study on isoxazole derivatives highlighted the importance of specific substitutions on the isoxazole core for biological activity. mdpi.com The contour maps generated from such models can indicate regions where certain physicochemical properties, such as hydrophobicity or electronegativity, are favorable for enhancing the desired activity. mdpi.com

In a typical QSAR study for a series of compounds including this compound, a set of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. The biological activity of the compounds would be determined experimentally, and then a mathematical model would be built to relate the descriptors to the activity.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic properties and reactivity of the molecule. |

| Steric | Molecular weight, van der Waals volume | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP | Quantifies the hydrophobicity of the molecule, which influences its transport and binding. |

| Topological | Connectivity indices | Describes the atomic connectivity within the molecule. |

The resulting QSAR model, often expressed as an equation, can then be used to predict the activity of new, unsynthesized derivatives. This predictive capability is invaluable in drug discovery and development, as it allows for the rational design of more potent and selective compounds.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

In a hypothetical docking study of this compound with a target protein, the following steps would be undertaken:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to explore the possible binding poses of the ligand within the active site of the protein.

Scoring and Analysis: The different binding poses would be ranked based on a scoring function that estimates the binding affinity. The best-ranked pose would then be analyzed to identify the key amino acid residues involved in the interaction.

Table 2: Potential Intermolecular Interactions in Ligand-Target Complexes

| Interaction Type | Description |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

The insights gained from molecular docking can help to explain the mechanism of action of a compound and can guide the design of new derivatives with improved binding affinity and selectivity.

Adsorption Isotherms and Thermodynamic Parameters of Adsorption

Adsorption studies are important for understanding the interaction of a compound with a surface. Adsorption isotherms describe the equilibrium relationship between the concentration of a substance in a solution and the amount of that substance adsorbed onto a solid surface at a constant temperature. Thermodynamic parameters, such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide information about the spontaneity and nature of the adsorption process.

Currently, there is a lack of specific experimental data in the scientific literature regarding the adsorption isotherms and thermodynamic parameters of adsorption for this compound. However, the principles of these studies can be described.

To determine the adsorption characteristics of this compound, a series of experiments would be conducted where solutions of the compound at different concentrations are brought into contact with a specific adsorbent material. The amount of adsorbed compound would be measured, and the data would be fitted to various isotherm models.

Table 3: Common Adsorption Isotherm Models

| Isotherm Model | Description |

| Langmuir | Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. |

| Freundlich | An empirical model that describes multilayer adsorption on a heterogeneous surface. |

| Temkin | Considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption. |

By studying the adsorption process at different temperatures, the thermodynamic parameters can be calculated. A negative value of ΔG° indicates a spontaneous adsorption process. The sign and magnitude of ΔH° and ΔS° provide information about whether the adsorption is exothermic or endothermic and about the degree of randomness at the solid-solution interface. Such studies are crucial for applications where the interaction of the compound with surfaces is important, such as in chromatography, environmental remediation, or material science.

Biological and Medicinal Chemistry Applications of 4,5 Dihydro 3,5 Diphenylisoxazole and Its Derivatives

Antimicrobial Activity Studies

Derivatives of the 4,5-dihydroisoxazole ring system have been investigated for their potential to combat microbial infections, showing promise against both bacteria and fungi. nih.gov The introduction of various substituents onto the core structure allows for the modulation of antimicrobial potency and spectrum.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

A range of 4,5-dihydroisoxazole derivatives have demonstrated notable antibacterial activity. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a series of 3,5-disubstituted-4,5-dihydroisoxazoles were synthesized and evaluated for their in vitro antibacterial activity against various strains, revealing moderate to potent efficacy. researchgate.net The mechanism of action is an area of active investigation, with some research suggesting that these compounds may target essential bacterial enzymes like glucosamine-6-phosphate synthase. researchgate.net

Research into related heterocyclic compounds, such as quinoline-2-one derivatives, has identified molecules with significant potency against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci faecalis (VRE). nih.gov One particular derivative, compound 6c in a study series, showed a minimum inhibitory concentration (MIC) of 0.75 μg/mL against MRSA and VRE. nih.gov While not direct derivatives of 4,5-Dihydro-3,5-diphenylisoxazole, these findings highlight the potential of related heterocyclic structures in developing new antibiotics. nih.gov

| Compound Type | Bacterial Strain | Activity/Observation | Reference |

|---|---|---|---|

| 4,5-Dihydroisoxazole derivatives | Staphylococcus aureus (Gram-positive) | Investigated for antimicrobial activity. | nih.gov |

| 4,5-Dihydroisoxazole derivatives | Escherichia coli (Gram-negative) | Investigated for antimicrobial activity. | nih.gov |

| Quinolone-2-one derivative (Compound 6c) | Methicillin-resistant Staphylococcus aureus (MRSA) | Exhibited potent activity with a MIC of 0.75 μg/mL. | nih.gov |

| Quinolone-2-one derivative (Compound 6c) | Vancomycin-resistant Enterococci faecalis (VRE) | Showed potent activity with a MIC of 0.75 μg/mL. | nih.gov |

| Thiadiazole derivatives | Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis | Demonstrated suitable antimicrobial activities in disc diffusion assays. | mdpi.com |

Antifungal Properties against Pathogenic Fungi

The antifungal potential of isoxazole-based compounds is a significant area of research, particularly with the rise of drug-resistant fungal pathogens. mdpi.com Derivatives have been tested against pathogenic fungi like Candida albicans, a common cause of opportunistic infections. nih.govmdpi.com

Novel isoxazole (B147169) derivatives have been shown to possess selective anti-Candida activity. mdpi.com For example, specific compounds from a synthesized series, PUB14 and PUB17, demonstrated notable antifungal effects against C. albicans and were also effective in eradicating biofilms formed by the fungus. mdpi.com Another study on 3,5-disubstituted-4,5-dihydroisoxazoles reported activity against Candida albicans. researchgate.net The search for new antifungal agents is critical, as pathogenic fungi represent a major threat to plant and human health. researchgate.netnih.gov Research into other nitrogen-containing heterocycles, like thiadiazoles, has also yielded compounds with potent activity against black fungi, such as Rhizopus oryzae. mdpi.com

Anti-inflammatory and Analgesic Properties

Isoxazole and its derivatives are well-documented as anti-inflammatory agents. researchgate.net Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, leading to analgesic effects.

Cyclooxygenase (COX) Isoenzyme Inhibition (COX-1 and COX-2 Selectivity)

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2. The inhibition of COX-2 is responsible for the desired anti-inflammatory effects, while the inhibition of COX-1 is associated with common side effects. Therefore, developing selective COX-2 inhibitors is a major goal in medicinal chemistry.

Numerous studies have shown that 4,5-diaryl substituted isoxazole and isoxazoline (B3343090) derivatives are potent and selective inhibitors of COX-2. researchgate.netnih.gov For instance, a series of 4,5-diphenyl-4-isoxazolines were synthesized and evaluated as selective COX-2 inhibitory agents. researchgate.net Another study focused on a synthetic derivative, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC), which was found to diminish the levels of COX-2 and subsequent production of prostaglandin (B15479496) E2 (PGE2). nih.gov Research on new isoxazole derivatives has identified compounds with high selectivity for COX-2 over COX-1, with some compounds showing selectivity indices well over 100. nih.gov

| Compound Series | Target | Key Finding | Reference |

|---|---|---|---|

| Isoxazole derivatives | COX-1 / COX-2 | Compounds showed high selectivity towards COX-2, with one exhibiting a selectivity index of 115.43. | nih.gov |

| 4,5-Diphenyl-4-isoxazolines | COX-2 | Evaluated as potent analgesic and selective COX-2 inhibitory anti-inflammatory agents. | researchgate.net |

| 4,5-Diaryloxazoles | COX-2 | Methylsulfonyl or sulfonamido substituted derivatives were potent and selective inhibitors of COX-2. One compound showed ~800-fold selectivity. | nih.gov |

| 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) | COX-2 | Diminished the levels of COX-2 with subsequent inhibition of PGE2 production. | nih.gov |

| 1,4-Benzoxazine derivatives | COX-2 | Compounds 3e, 3f, 3r, and 3s showed optimal COX-2 inhibition with IC50 values of 0.57–0.72 μM. | rsc.org |

In Vivo and In Vitro Anti-inflammatory Models

The anti-inflammatory effects of 4,5-dihydroisoxazole derivatives have been confirmed in various experimental models. In vitro, these compounds have been shown to reduce the production of pro-inflammatory mediators in cell cultures. For example, the compound DIC effectively decreased the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from lipopolysaccharide (LPS)-stimulated macrophages in a dose-dependent manner. nih.gov This compound also inhibited the nuclear translocation of NF-κB and the MAPK pathway, key signaling pathways in the inflammatory response. nih.gov

In vivo studies have further substantiated these findings. In animal models of inflammation, such as carrageenan-induced paw edema, derivatives have demonstrated a significant reduction in inflammation. nih.gov The compound DIC was shown to inhibit the migration of neutrophils to the peritoneal cavity in mice, a key event in the inflammatory process. nih.gov These studies present a strong case for the potential use of synthetic 4,5-dihydroisoxazole compounds as leads for the development of novel anti-inflammatory drugs. nih.govnih.gov

Anticancer and Antitumor Research

The search for novel anticancer agents is a relentless pursuit in medicinal chemistry, and heterocyclic compounds, including isoxazole derivatives, have emerged as a promising area of investigation. researchgate.net While research specifically on this compound is part of a broader exploration, its structural analogs have shown significant potential.

Derivatives of 3,4-dihydro-3-(3-methylisoxazol-5-yl)-2H-benzo[e] nih.govnih.govoxazine were synthesized and evaluated for their anticancer activity. researchgate.net The newly synthesized compounds were tested for their in vitro efficacy, and particularly potent compounds were subsequently screened for in vivo anticancer activity. researchgate.net One compound from this series demonstrated potential anticancer activity in both in vitro and in vivo models. researchgate.net

Furthermore, research into other related heterocyclic structures provides a strong rationale for the anticancer potential of the isoxazole scaffold. For example, various thiadiazole derivatives have been extensively studied as anticancer agents, showing activity against a wide range of human cancer cell lines, including breast cancer, colon cancer, and leukemia. nih.gov Some of these compounds have been shown to reduce tumor growth in xenograft models. nih.gov The structural similarities and shared heterocyclic nature suggest that isoxazole derivatives warrant further and more detailed investigation as potential antitumor agents.

Cytotoxicity Screening in Human Tumor Cell Lines (e.g., NCI60 Screen)

A crucial step in the discovery of novel anticancer agents is the evaluation of their cytotoxic effects against a panel of human tumor cell lines. The National Cancer Institute's 60-cell line screen (NCI60) is a comprehensive platform for identifying and characterizing the anticancer potential of new compounds.

Derivatives of 3,5-diaryl isoxazoles have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. mersin.edu.tr For instance, a series of 3,5-diarylsubstituted isoxazoles were prepared and their biological activities were assessed against different cancer cell lines, including prostate cancer cells (PC3) and non-tumorigenic prostate epithelial cells (PNT1a). mersin.edu.tr One compound in this series demonstrated a notable selective cytotoxic effect on the PC3 cell line. mersin.edu.tr

Furthermore, 3,5-isoxazolidinediones and 2-isoxazolin-5-ones, which are structurally related to the dihydroisoxazole (B8533529) core, have shown potent cytotoxicity against a range of human and murine tumor cells. nih.gov These compounds were found to be active against Tmolt3 T-cell leukemia, P388 and L1210 leukemias, HeLa-S3 uterine carcinoma, and glioma tumor cells. nih.gov The cytotoxic activity of these derivatives was observed to be dependent on the histological type of the tumor cell, with selected compounds showing efficacy against solid tumors such as HeLa uterine, KB nasopharynx, A431 skin, SW-480 adenocarcinoma, osteosarcoma, and glioma. nih.gov

In another study, a series of new 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids were designed and synthesized. nih.gov The evaluation of their anticancer activity revealed that one of the compounds exhibited promising results, prompting further investigation into its mechanism of action, including its effects on the cell cycle and tubulin depolymerization. nih.gov

The following table summarizes the cytotoxic activity of selected isoxazole derivatives against various cancer cell lines.

| Compound Class | Cell Lines Tested | Notable Activity |

| 3,5-Diarylsubstituted isoxazoles | Prostate cancer (PC3), non-tumorigenic prostate epithelial (PNT1a) | Selective cytotoxicity against PC3 cells. mersin.edu.tr |

| 3,5-Isoxazolidinediones and 2-isoxazolin-5-ones | Tmolt3 T-cell leukemia, P388 and L1210 leukemias, HeLa-S3 uterine carcinoma, glioma, KB nasopharynx, A431 skin, SW-480 adenocarcinoma, osteosarcoma | Potent cytotoxicity against various leukemia and solid tumor cell lines. nih.gov |

| 3,5-Diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids | Various cancer cell lines | One compound showed promising anticancer activity. nih.gov |

Inhibition of Specific Cancer-Related Protein Targets (e.g., Hsp90)

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stabilization, and function of numerous client proteins, many of which are essential for tumor growth and survival. nih.govmdpi.com This makes Hsp90 a compelling target for cancer therapy. The expression levels of Hsp90 are significantly higher in neoplastic cells (4-6%) compared to non-cancerous cells (1-2%). nih.gov

A notable example of an isoxazole-based Hsp90 inhibitor is luminespib (B612032) (VER-52296/NVP-AUY922), which has an IC₅₀ of approximately 21 nM and has advanced to Phase II clinical trials. nih.govnih.gov This compound is based on a 4,5-diarylisoxazole scaffold and demonstrates high affinity for Hsp90. nih.gov

Structure-based design and synthesis have led to the development of potent small-molecule inhibitors of Hsp90 based on the 4,5-diarylisoxazole scaffold. nih.gov These inhibitors have shown high affinity for Hsp90 in competitive binding assays and are active in various human cancer cell lines, where they inhibit proliferation and lead to the degradation of oncogenic client proteins. nih.gov

Novel 3,4-disubstituted isoxazole derivatives have also been designed and synthesized as potential Hsp90 inhibitors. nih.gov Molecular docking studies have been employed to predict the binding interactions of these compounds with the Hsp90 protein. nih.gov The cytotoxic and Hsp90 inhibitory activities of these synthesized compounds were confirmed through MTT assays and ELISA kits, respectively. nih.gov

The table below presents data on the Hsp90 inhibitory activity of selected isoxazole derivatives.

| Compound | Scaffold | Hsp90 Inhibitory Activity (IC₅₀) | Reference |

| Luminespib (VER-52296/NVP-AUY922) | 4,5-Diarylisoxazole | ~21 nM | nih.govnih.gov |

| 40f | 4,5-Diarylisoxazole | 21 nM (FP binding assay) | nih.gov |

Antiprotozoal Activities against Parasitic Organisms

Derivatives of 3,5-diphenylisoxazole (B109209) have demonstrated significant activity against various protozoan parasites, including those responsible for diseases like leishmaniasis and trypanosomiasis. researchgate.netnih.govexlibrisgroup.comdrugbank.comresearchgate.net

A series of dicationic 3,5-diphenylisoxazoles and their aza-analogues have been synthesized and evaluated for their antiprotozoal activity. researchgate.netnih.gov In one study, 43 novel analogues of 3,5-bis(4-amidinophenyl)isoxazole were prepared and tested against Trypanosoma brucei rhodesiense and Plasmodium falciparum. exlibrisgroup.com Several of these compounds exhibited potent antitrypanosomal activity with IC₅₀ values below 10 nM. exlibrisgroup.com Furthermore, a number of the synthesized compounds were more active against P. falciparum than the reference drug furamidine, with IC₅₀ values less than 15 nM. exlibrisgroup.com

In a subsequent study, 50 novel prodrugs and aza-analogues of 3,5-bis(4-amidinophenyl)isoxazole and its derivatives were prepared. nih.gov A significant number of these aza-analogues displayed IC₅₀ values below 25 nM against T. b. rhodesiense or P. falciparum. nih.gov Notably, six of these compounds had antitrypanosomal IC₅₀ values below 10 nM, and three showed sub-nanomolar potencies against P. falciparum. nih.gov

Research has also focused on the development of isoxazole derivatives for the treatment of leishmaniasis, a disease caused by Leishmania parasites. nih.gov A library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles was screened for their antileishmanial activity against L. donovani. nih.gov Several of these compounds showed better inhibition of both the promastigote and amastigote stages of the parasite compared to the standard drug miltefosine. nih.gov

The following table summarizes the antiprotozoal activity of selected isoxazole derivatives.

| Compound Class | Target Organism | Activity (IC₅₀) | Reference |

| Dicationic 3,5-diphenylisoxazoles | Trypanosoma brucei rhodesiense | < 10 nM (for 11 compounds) | exlibrisgroup.com |

| Dicationic 3,5-diphenylisoxazoles | Plasmodium falciparum | < 15 nM (for 18 compounds) | exlibrisgroup.com |

| Aza-analogues of 3,5-bis(4-amidinophenyl)isoxazole | Trypanosoma brucei rhodesiense | < 10 nM (for 6 compounds) | nih.gov |

| Aza-analogues of 3,5-bis(4-amidinophenyl)isoxazole | Plasmodium falciparum | Sub-nanomolar (for 3 compounds) | nih.gov |

| Substituted 3-nitroisoxazoles and 3-aminoisoxazoles | Leishmania donovani | Better than miltefosine | nih.gov |

Antioxidant Potential and Free Radical Scavenging Assays

The antioxidant potential of this compound derivatives has been investigated through various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method. researchgate.netpsecommunity.orgmerckmillipore.comyoutube.comnih.govresearchgate.netnih.govsemanticscholar.orgmdpi.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change that can be quantified spectrophotometrically. youtube.com

A study on new 3,5-disubstituted-4,5-dihydroisoxazole derivatives involved their synthesis and subsequent screening for antioxidant properties using the DPPH radical scavenging method. researchgate.net The results indicated that some of the synthesized derivatives possessed potent antioxidant activity. researchgate.net

In another investigation, previously developed fluorophenyl-isoxazole-carboxamide derivatives were re-synthesized and evaluated for their scavenging activity against the DPPH free radical. nih.gov Two compounds, in particular, demonstrated high antioxidant potency with IC₅₀ values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, which were significantly lower than that of the positive control, Trolox (IC₅₀ of 3.10 ± 0.92 µg/ml). nih.gov The most potent compound from this series was further evaluated for its in vivo antioxidant properties in mice, where it showed a two-fold greater total antioxidant capacity (TAC) compared to the positive control, quercetin. nih.gov

Research on indole-functionalized isoxazole derivatives also revealed their capacity to scavenge free radicals in the DPPH test. semanticscholar.org The antioxidant activity of these compounds was found to be influenced by the substitution pattern on the phenyl ring attached to the isoxazole core. semanticscholar.org

The table below presents the antioxidant activity of selected isoxazole derivatives.

| Compound Class | Assay | Activity (IC₅₀) | Reference |

| Fluorophenyl-isoxazole-carboxamides | DPPH radical scavenging | 2a: 0.45 ± 0.21 µg/ml, 2c: 0.47 ± 0.33 µg/ml | nih.gov |

| Indole-functionalized isoxazoles | DPPH radical scavenging | Variable, dependent on substitution | semanticscholar.org |

| 3,5-disubstituted-4,5-dihydroisoxazoles | DPPH radical scavenging | Potent activity observed | researchgate.net |

Investigations into Other Receptor and Enzyme Modulations

Beyond their anticancer and antiprotozoal activities, derivatives of this compound have been explored for their ability to modulate other important biological targets, including nicotinic acetylcholine (B1216132) receptors and various kinases.

Nicotinic Acetylcholine Receptor (nAChR) Ligand Studies

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes. nih.govnih.gov The development of selective nAChR ligands is a promising strategy for the treatment of various neurological disorders. nih.gov

A study focused on the synthesis of novel 4,5-dihydro-3-methylisoxazolyl derivatives that are structurally related to epiboxidine, a potent nAChR ligand. nih.govresearchgate.net These compounds were tested for their binding affinity at neuronal heteromeric (α4β2) and homomeric (α7) nAChR subtypes. nih.gov The results indicated that replacing the 3-methylisoxazole (B1582632) ring of epiboxidine with a 4,5-dihydro-3-methylisoxazole nucleus was detrimental to the affinity at α4β2 receptors, with the new derivatives showing a significant drop in affinity. nih.govresearchgate.net

In another study, new isoxazole derivatives were designed as nAChR ligand candidates, analogous to the alkaloid epibatidine. nih.gov One of the synthesized compounds, 2-(3-methyl-5-isoxazolyl)pyridine, exhibited the best analgesic profile in a hot plate test, and this effect was partially blocked by the nAChR antagonist mecamylamine, suggesting a mechanism involving these receptors. nih.gov

The following table summarizes the findings from nAChR ligand studies of isoxazole derivatives.

| Compound Class | nAChR Subtype | Finding | Reference |

| 4,5-Dihydro-3-methylisoxazolyl derivatives (epiboxidine analogues) | α4β2, α7 | Replacement of isoxazole with dihydroisoxazole nucleus reduced affinity for α4β2 receptors. nih.govresearchgate.net | nih.govresearchgate.net |

| 2-(3-methyl-5-isoxazolyl)pyridine (epibatidine analogue) | Not specified | Showed analgesic properties partially blocked by a nAChR antagonist. nih.gov | nih.gov |

p38α MAP Kinase and CK1δ Dual Inhibition

Dual-target inhibitors, which can modulate multiple biological targets simultaneously, offer a promising approach for the treatment of complex diseases. Research in this area has explored the potential of isoxazole-related scaffolds to dually inhibit p38α mitogen-activated protein (MAP) kinase and casein kinase 1 delta (CK1δ).

While direct studies on this compound as a dual inhibitor are not extensively reported, related heterocyclic scaffolds have shown promise. For instance, a central 1H-pyrrolo[2,3-b]pyridine-imidazole pharmacophore has been identified as a basis for developing highly selective inhibitors of therapeutically relevant protein kinases, including p38α. nih.gov

Furthermore, 3-phenylurea derivatives have been investigated as dual inhibitors of CK1 and ABAD enzymes for the potential treatment of neurodegenerative disorders. csic.es This highlights the potential of small molecule scaffolds to be adapted for dual-target inhibition. The concept of dual inhibition of polo-like kinase 1 (PLK1) and multiple cyclin-dependent kinases (CDKs) has also been explored as a novel approach for cancer treatment. endocrine-abstracts.org

Although specific data on this compound in this context is limited, the broader research into dual kinase inhibitors suggests a potential avenue for future investigation of this scaffold.

Structure-Activity Relationship (SAR) Development for Enhanced Biological Potency and Selectivity

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the phenyl rings and the isoxazoline core. Understanding these structure-activity relationships (SAR) is pivotal for optimizing potency against a specific biological target while minimizing off-target effects and enhancing selectivity.

Research into the anticancer properties of 3,5-diarylisoxazoline derivatives has revealed key SAR insights. The substitution pattern on the two phenyl rings plays a crucial role in determining the cytotoxic efficacy of these compounds. For instance, studies have shown that the introduction of specific functional groups can lead to a significant increase in antiproliferative activity against various cancer cell lines.

A study on a series of 3,5-diaryl isoxazole derivatives evaluated their potential against prostate cancer cells (PC3) and non-tumorigenic prostate cells (PNT1a) to determine both potency and selectivity. nih.gov The results, summarized in the table below, highlight the impact of different substituents on the phenyl rings.

Table 1: Cytotoxic Activity (IC50 in µM) and Selectivity of 3,5-Diaryl Isoxazole Derivatives

| Compound | R1 (at C3-phenyl) | R2 (at C5-phenyl) | PC3 IC50 (µM) | PNT1a IC50 (µM) | Selectivity Index (PNT1a/PC3) |

|---|---|---|---|---|---|

| 24 | 3,4,5-trimethoxy | H | 3.40 ± 0.52 | 2.66 ± 0.22 | 0.78 |

| 25 | 3,4,5-trimethoxy | 4-fluoro | 5.21 ± 1.11 | 3.58 ± 0.15 | 0.69 |

| 26 | 3,4,5-trimethoxy | 4-chloro | 117.33 ± 3.78 | 16.79 ± 6.24 | 0.14 |

| 27 | 3,4,5-trimethoxy | 4-bromo | 11.89 ± 0.96 | 5.06 ± 0.47 | 0.43 |

| 28 | 3,4,5-trimethoxy | 4-methyl | 9.16 ± 1.21 | 7.25 ± 2.54 | 0.79 |

| 29 | 3,4,5-trimethoxy | 4-methoxy | 9.51 ± 2.89 | 4.77 ± 1.54 | 0.50 |

| 30 | 3,4,5-trimethoxy | 3,4-dimethoxy | 21.81 ± 1.32 | 6.68 ± 1.36 | 0.31 |

| 31 | 3,4,5-trimethoxy | 3,4,5-trimethoxy | 6.89 ± 1.58 | 5.19 ± 0.96 | 0.75 |

| 32 | 3,4,5-trimethoxy | 4-nitro | 4.49 ± 0.25 | 14.38 ± 5.27 | 3.20 |

| 33 | 3,4,5-trimethoxy | 4-cyano | 15.74 ± 4.36 | 26.44 ± 7.15 | 1.68 |

| 34 | 3,4,5-trimethoxy | 4-trifluoromethyl | 5.58 ± 0.79 | 13.09 ± 2.85 | 2.35 |

| 5-FU (control) | - | - | 9.70 ± 0.57 | 1.64 ± 0.87 | 0.17 |

Data sourced from a study on 3,5-diaryl isoxazole derivatives. nih.gov

From this data, several SAR trends can be discerned:

The presence of a 3,4,5-trimethoxy substitution on the C3-phenyl ring appears to be a common feature in this series.

Substituents on the C5-phenyl ring significantly influence activity and selectivity. For example, electron-withdrawing groups like nitro (compound 32 ) and trifluoromethyl (compound 34 ) resulted in some of the highest selectivity indices for the cancer cell line over the non-tumorigenic cell line. nih.gov

In contrast, halogen substitutions (compounds 25 , 26 , 27 ) and electron-donating groups like methyl (compound 28 ) and methoxy (B1213986) (compounds 29 , 30 , 31 ) generally showed lower selectivity. nih.gov

Further research into other isoxazoline derivatives has also highlighted the importance of specific substitutions for other biological activities, such as anti-inflammatory and antimicrobial effects. For instance, in the context of anti-inflammatory activity, a derivative, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, demonstrated the ability to decrease the release of pro-inflammatory cytokines. acs.org The presence of the chloro-substituted phenyl ring and the pyridyl group are likely key to its mechanism of action.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations in Drug Design

The successful development of a drug candidate hinges not only on its potency and selectivity (pharmacodynamics) but also on its absorption, distribution, metabolism, and excretion (ADME) properties, which collectively define its pharmacokinetics. A compound with excellent in vitro activity may fail in vivo if it has poor oral bioavailability, rapid metabolism, or unfavorable distribution characteristics.

For this compound derivatives, a critical aspect of drug design is to optimize the PK/PD profile to ensure that an effective concentration of the drug reaches the target site in the body and is maintained for a sufficient duration to elicit a therapeutic response.

Pharmacokinetics (PK):

Detailed experimental pharmacokinetic data for the parent compound, this compound, is not extensively available in the public domain. However, studies on related isoxazoline derivatives provide valuable insights into the potential ADME properties of this class of compounds.

For example, a study on a series of novel isoxazole derivatives included an in silico assessment of their ADME properties using the SwissADME platform. frontiersin.org This predictive analysis suggested that many of the synthesized isoxazole derivatives would likely have high gastrointestinal absorption and a favorable bioavailability score. frontiersin.org Furthermore, predictions regarding their interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, were also made. frontiersin.org For instance, some derivatives were predicted to be inhibitors of specific CYP subtypes like CYP2C19 and CYP2C9, a factor that would need to be carefully considered in further development to avoid potential drug-drug interactions. frontiersin.org

A study on a benzisoxazole-based PROTAC degrader provided in vivo pharmacokinetic data in mice for a compound containing an isoxazole moiety. acs.org The compound exhibited an oral bioavailability of 58.0%, a half-life (T1/2) of 2.9 hours, and a maximum plasma concentration (Cmax) of 3848 ng/mL at a 10 mg/kg oral dose. acs.org While this compound is structurally distinct from this compound, these findings demonstrate that isoxazole-containing molecules can be designed to have good oral bioavailability and exposure.

Pharmacodynamics (PD):

The pharmacodynamics of a drug describes the relationship between drug concentration at the site of action and the resulting pharmacological effect. For this compound derivatives, the PD would be characterized by their in vivo efficacy in relevant disease models.

In the context of anti-inflammatory activity, the derivative 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole was shown to inhibit the migration of neutrophils to the peritoneal cavity in a mouse model of inflammation. acs.org This provides a clear pharmacodynamic endpoint that correlates with its proposed anti-inflammatory mechanism of action. The dose-dependent nature of this inhibition would be a key parameter in establishing a PK/PD relationship.

Similarly, for anticancer applications, the pharmacodynamics of a 4,5-dihydroisoxazole derivative would be assessed by its ability to inhibit tumor growth in animal models. A study on 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates reported that some of these compounds exhibited G0/G1 cell cycle arrest and induced apoptosis in cancer cells, which are key pharmacodynamic markers of their anticancer activity. nih.gov

The integration of PK and PD data is crucial for predicting the therapeutic window of a drug candidate and for designing optimal dosing regimens. By understanding how the structure of this compound derivatives influences both their interaction with biological targets and their fate in the body, medicinal chemists can more effectively steer the optimization process towards the development of safe and effective medicines.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Dihydroisoxazole (B8533529) Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of dihydroisoxazole derivatives like 4,5-dihydro-3,5-diphenylisoxazole. These computational tools can significantly accelerate the discovery and optimization of new compounds by predicting their properties and biological activities. nih.govresearchgate.net

For instance, Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms such as Random Forest and Support Vector Machines, can be developed to forecast the therapeutic potential of novel dihydroisoxazole analogs. nih.gov By analyzing the chemical structures and biological data of known compounds, these models can identify key molecular features that influence activity, guiding the design of more potent and selective molecules. nih.gov Generative AI models, like Graph Convolutional Network-based Variational Autoencoders (GCN-VAE), can even design entirely new drug-like molecules with desired properties, expanding the accessible chemical space for dihydroisoxazole research. nih.govyoutube.com

Development of Dihydroisoxazole-Based Advanced Materials

The inherent properties of the dihydroisoxazole ring system make it a compelling building block for the creation of advanced materials. The investigation into dihydroisoxazole-containing polymers and other materials is an emerging area with significant potential. The rigid, five-membered heterocyclic structure can impart unique thermal, optical, and electronic properties to polymeric chains.

Researchers are exploring the synthesis of polymers incorporating the this compound moiety to develop materials with tailored characteristics. These could include polymers with enhanced thermal stability, specific refractive indices for optical applications, or semiconducting properties for use in organic electronics. The ability to modify the phenyl groups at the 3 and 5 positions of the isoxazole (B147169) ring offers a versatile platform for fine-tuning the material's properties.

Exploration of Dihydroisoxazoles in Agrochemical Sciences

The isoxazole and dihydroisoxazole cores are present in a number of commercially successful agrochemicals, suggesting a promising future for this compound derivatives in this sector. The exploration of their potential as herbicides, insecticides, and fungicides is a logical and potentially fruitful avenue of research.

The biological activity of these compounds can be systematically investigated against a panel of common agricultural pests and pathogens. Structure-activity relationship studies, similar to those in medicinal chemistry, can be employed to optimize the efficacy and selectivity of these compounds, leading to the development of new crop protection agents. The goal is to create molecules that are highly effective against target organisms while exhibiting low toxicity to non-target species and the environment.

Targeted Drug Delivery Systems Utilizing Dihydroisoxazole Scaffolds

The development of targeted drug delivery systems is a major focus in modern medicine, aiming to increase the efficacy of therapeutic agents while minimizing side effects. nih.gov The this compound scaffold can serve as a versatile platform for the design of such systems. nih.gov

By functionalizing the dihydroisoxazole core with targeting ligands, such as antibodies or peptides, it is possible to direct drugs specifically to diseased cells or tissues, like cancer cells. nih.gov This approach can enhance the therapeutic index of a drug by concentrating it at the site of action. mdpi.com Furthermore, the dihydroisoxazole structure can be incorporated into larger drug delivery vehicles like nanoparticles or hydrogels, which can be engineered for controlled and sustained release of the therapeutic payload. nih.govmdpi.com These "smart" scaffolds can be designed to release their cargo in response to specific stimuli present in the target environment, such as changes in pH or enzyme concentration. nih.gov

Sustainable and Green Chemical Syntheses for Dihydroisoxazoles